2-Methyl-3,3-diphenylpropan-1-ol
CAS No.: 38228-64-7
Cat. No.: VC18758482
Molecular Formula: C16H18O
Molecular Weight: 226.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38228-64-7 |
|---|---|
| Molecular Formula | C16H18O |
| Molecular Weight | 226.31 g/mol |
| IUPAC Name | 2-methyl-3,3-diphenylpropan-1-ol |
| Standard InChI | InChI=1S/C16H18O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |
| Standard InChI Key | YCBMNNXBFTVADR-UHFFFAOYSA-N |
| Canonical SMILES | CC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Methyl-3,3-diphenylpropan-1-ol (IUPAC name: 2-methyl-3,3-diphenylpropan-1-ol) features a three-carbon chain with the following substituents:
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A hydroxyl (-OH) group at carbon 1.
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A methyl (-CH) group at carbon 2.
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Two phenyl (-CH) groups at carbon 3.
The molecular formula is CHO, with a molecular weight of 226.31 g/mol. The presence of bulky phenyl groups induces steric hindrance, influencing reactivity and physical properties such as solubility .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 226.31 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | ~1.1 g/cm (estimated) |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, dichloromethane) |
Synthesis Pathways
Reduction of 2-Methyl-3,3-diphenylpropan-1-one
A plausible route involves the reduction of the corresponding ketone, 2-methyl-3,3-diphenylpropan-1-one, using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) . The ketone precursor can be synthesized via a ruthenium-catalyzed coupling reaction between propiophenone and benzyl alcohol, as described in Patent CN107857697B .
Reaction Overview:
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Ketone Synthesis:
Propiophenone (CHCOCH) reacts with benzyl alcohol (CHCHOH) in the presence of a pincer ruthenium catalyst and a base (e.g., KPO) at 120°C under argon. This yields 2-methyl-1,3-diphenylpropan-1-one with a reported yield of up to 80% . -
Ketone Reduction:
The ketone is reduced to the alcohol using NaBH in methanol or LiAlH in dry ether:
Grignard Reaction Alternative
An alternative method employs a Grignard reagent (e.g., methylmagnesium bromide) reacting with 3,3-diphenylpropanal:
This route is less documented but theoretically viable for introducing the methyl group at position 2.
Physicochemical Properties
Spectral Data
While experimental data for 2-methyl-3,3-diphenylpropan-1-ol are scarce, analogs like 2-amino-3,3-diphenylpropan-1-ol provide reference points :
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H NMR (400 MHz, CDCl):
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δ 7.2–7.4 ppm (aromatic protons, 10H).
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δ 3.6–3.8 ppm (CHOH, 2H).
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δ 1.2–1.4 ppm (CH, 3H).
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C NMR (100 MHz, CDCl):
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δ 140–125 ppm (aromatic carbons).
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δ 70–75 ppm (C-OH).
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δ 20–25 ppm (CH).
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Stability and Reactivity
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Thermal Stability: The compound is stable at room temperature but may decompose above 200°C.
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Chemical Reactivity: The hydroxyl group participates in esterification and etherification reactions, while the phenyl groups enable electrophilic aromatic substitution .
Applications and Industrial Relevance
Materials Science
The compound’s aromatic rigidity and tertiary alcohol functionality make it a potential monomer for high-performance polymers or crosslinking agents in epoxy resins.
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